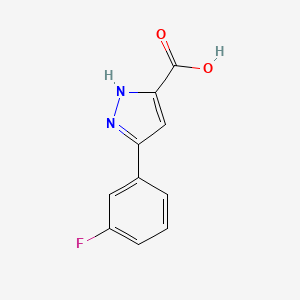
3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
3-Fluorophenylacetic acid is a compound that has been used as a building block to synthesize pentaamine and bis-heterocyclic libraries . It’s also used as a medicine intermediate .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .Chemical Reactions Analysis
3-Fluorophenylacetic acid has been used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3-(3-Fluorophenyl)propionic acid include a molecular weight of 168.16 g/mol . The compound is a solid with a boiling point of 125 °C/10.5 mmHg (lit.) and a melting point of 43-47 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Photophysics and Fluorophore Applications
- Tuning Photophysical Properties : Research on donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, closely related to the chemical structure , demonstrates how the photophysical properties can be influenced by substituents, making them applicable in biological imaging and as intracellular pH probes due to their membrane permeability, low toxicity, and high quantum yield (Fahrni et al., 2003).
Crystal Structure Analysis
- Synthesis and Structural Insights : The synthesis of N-substituted pyrazolines, including variants with fluoro-substituted rings, provides key insights into their crystal structures. This research aids in understanding the molecular conformation and potential applications in material science (Wan-Sin Loh et al., 2013).
Fluorescence Sensing
- Fluorescent pH Sensor Development : A heteroatom-containing organic fluorophore exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a potential fluorescent pH sensor. Such compounds are valuable for detecting acidic and basic organic vapors in solution and the solid state, indicating their utility in environmental monitoring and chemical sensing (Zhiyong Yang et al., 2013).
Medicinal Chemistry
- Antimicrobial Activity : Schiff bases derived from pyrazole carboxaldehyde have shown significant in vitro antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
- Antiproliferative Agents : Novel pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential of such compounds in cancer treatment (R. Kasımoğulları et al., 2015).
- Nonlinear Optical Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibit significant optical nonlinearity, highlighting their application in optical limiting and other photonic technologies (B. Chandrakantha et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJUQKZHSLNVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


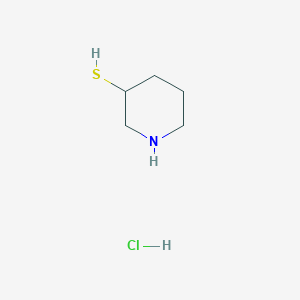

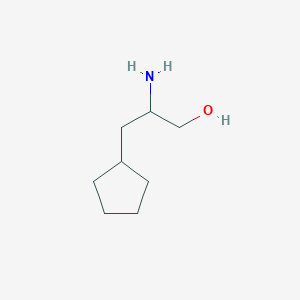
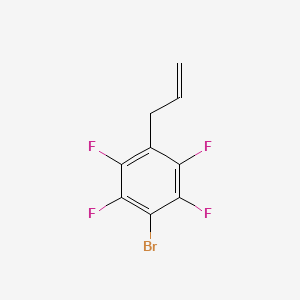
![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
![3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid](/img/structure/B1527077.png)
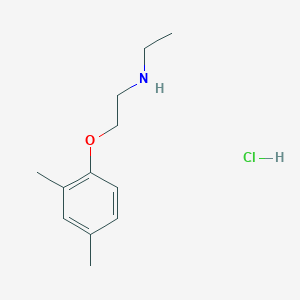
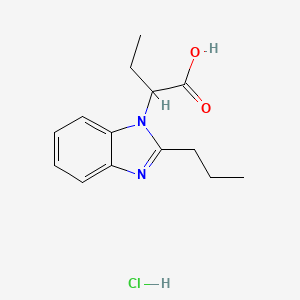

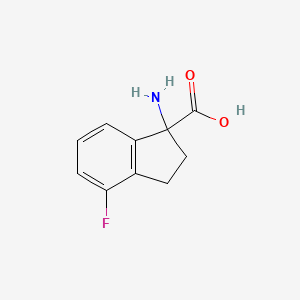

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)


